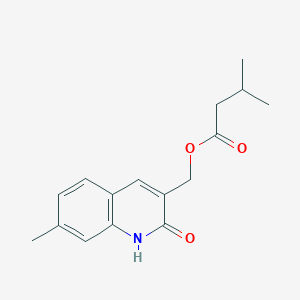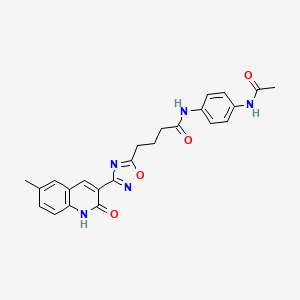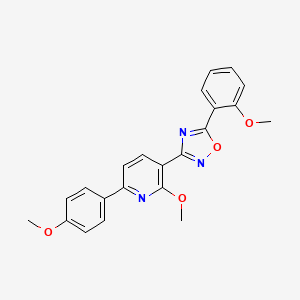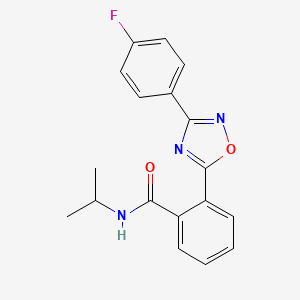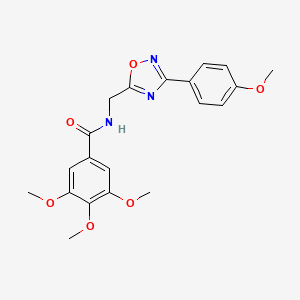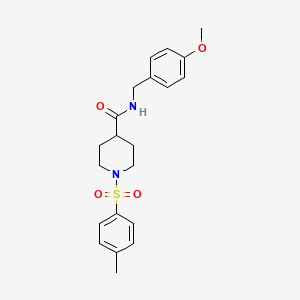
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide, also known as CQ-10, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is classified as a quinoline derivative and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cellular membranes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and has potential therapeutic applications in the treatment of various types of cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit antiviral and antimicrobial activity, making it a potential candidate for the treatment of viral and bacterial infections. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has also been found to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in scientific research. One potential area of research is the development of new therapeutic applications for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in the treatment of various diseases, including cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide and its potential interactions with other compounds. Finally, the development of new synthetic methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide could lead to the production of new analogs with improved properties and potential therapeutic applications.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide involves the reaction of 2-hydroxy-7-methylquinoline with N-methylcyclohexanecarboxamide. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been widely used in scientific research due to its unique properties. This compound has been found to exhibit antitumor, antiviral, and antimicrobial activity. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been shown to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-8-9-15-11-16(18(22)20-17(15)10-13)12-21(2)19(23)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVRFWGKVVIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



